molecular formula C7H12N2O B8581980 3,6-Diazabicyclo[3.2.2]nonan-7-one

3,6-Diazabicyclo[3.2.2]nonan-7-one

Cat. No.: B8581980
M. Wt: 140.18 g/mol
InChI Key: KNPIHDSEMFBJJK-UHFFFAOYSA-N
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Description

3,6-Diazabicyclo[3.2.2]nonan-7-one is a bicyclic organic compound featuring a seven-membered ring system with two nitrogen atoms at positions 3 and 6 and a ketone group at position 5. Its molecular formula is C₇H₁₂N₂O (molecular weight: 140.18 g/mol) . The compound belongs to the diazabicyclononane family, which is notable for its rigid, bridged structure that mimics natural alkaloids.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

3,6-diazabicyclo[3.2.2]nonan-7-one

InChI

InChI=1S/C7H12N2O/c10-7-5-1-2-6(9-7)4-8-3-5/h5-6,8H,1-4H2,(H,9,10)

InChI Key

KNPIHDSEMFBJJK-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNCC1C(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Bicyclic Frameworks

3,7-Diazabicyclo[3.3.1]nonan-9-one
  • Structure : Features a [3.3.1] bicyclic framework with nitrogen atoms at positions 3 and 7 and a ketone at position 7.
  • Applications : Derivatives exhibit broad pharmacological activity, including analgesic properties, attributed to their ability to interact with opioid receptors .
1,4-Diazabicyclo[3.2.2]nonane
  • Structure : Shares the [3.2.2] framework but positions nitrogen atoms at 1 and 4 instead of 3 and 4.
  • Applications: Used as a precursor for α7 nAChR agonists. Its structural rigidity improves cytotoxicity when conjugated with triterpenoids, suggesting utility in anticancer therapies .
  • Key Differences : The 1,4-diaza configuration reduces steric hindrance near the ketone group, enhancing reactivity in synthetic pathways .
1,4-Diazabicyclo[2.2.2]octane (DABCO Derivatives)
  • Structure : Smaller [2.2.2] framework with nitrogen atoms at 1 and 3.
  • Applications : Primarily used as a catalyst in organic synthesis. DABCO-sulfur dioxide adducts (e.g., DABSO) are employed in gas-free SO₂ delivery .
  • Key Differences : The compact [2.2.2] system limits CNS penetration due to reduced lipophilicity, making it less suitable for neuroactive drug development compared to [3.2.2] analogs .

Substituent Effects on Pharmacological Activity

6-Methyl-3,6-Diazabicyclo[3.2.2]nonan-7-one
  • Structure : Methyl group at position 6 introduces asymmetry (racemic mixture).
  • Impact : Methyl substitution enhances metabolic stability and α7 nAChR selectivity. The InChIKey ZUPCKOVDCHXISZ-RQJHMYQMSA-N indicates stereochemical complexity, which may influence binding kinetics .
NS6784 (A-803401) and NS6740 (A-793394)
  • Structure: Both are 1,4-diazabicyclo[3.2.2]nonane derivatives with aromatic substituents (phenyl-oxadiazole and trifluoromethylphenyl-furan).
  • Activity : Despite similar binding affinities (~nM range for α7 nAChR), NS6784 acts as a partial agonist, while NS6740 is a silent modulator, highlighting how peripheral substituents dictate functional outcomes .

Physicochemical and Pharmacokinetic Properties

Compound Name Bicyclo Framework Molecular Weight (g/mol) Key Substituents Biological Activity References
3,6-Diazabicyclo[3.2.2]nonan-7-one [3.2.2] 140.18 None α7 nAChR modulation
6-Methyl-3,6-diazabicyclo[3.2.2]nonan-7-one [3.2.2] 154.21 6-methyl Enhanced metabolic stability
3,7-Diazabicyclo[3.3.1]nonan-9-one [3.3.1] 154.21 None Analgesic activity
1,4-Diazabicyclo[3.2.2]nonane [3.2.2] 138.20 None Cytotoxicity enhancer

Receptor Binding and Functional Outcomes

  • α7 nAChR Agonists: this compound derivatives exhibit higher CNS penetration than [3.3.1] analogs due to optimal lipophilicity from the [3.2.2] framework .
  • Cytotoxicity: 1,4-Diazabicyclo[3.2.2]nonane conjugates demonstrate superior cytotoxicity compared to [3.2.1] octane derivatives, as rigidity prevents undesired conformational changes during target engagement .

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